molecular formula C15H11ClIN3O2 B11794402 5-(4-((4-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine

5-(4-((4-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11794402
M. Wt: 427.62 g/mol
InChI Key: LFQCPPPVKJMXSO-UHFFFAOYSA-N
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Description

5-(4-((4-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorobenzyl group, an iodine atom, and an oxadiazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((4-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of a hydrazide with an ester in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the oxadiazole ring.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable nucleophile with 4-chlorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the oxadiazole ring or the aromatic rings. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions. For example, the iodine atom can be replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(4-((4-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as liquid crystals or dyes.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine: A closely related compound with similar structural features.

    4-((4-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-thiadiazol-2-amine: A thiadiazole analog with sulfur replacing the oxygen in the oxadiazole ring.

    4-((4-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-triazol-2-amine: A triazole analog with three nitrogen atoms in the ring.

Uniqueness

The uniqueness of 5-(4-((4-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, chlorobenzyl group, and iodine atom makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H11ClIN3O2

Molecular Weight

427.62 g/mol

IUPAC Name

5-[4-[(4-chlorophenyl)methoxy]-3-iodophenyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C15H11ClIN3O2/c16-11-4-1-9(2-5-11)8-21-13-6-3-10(7-12(13)17)14-19-20-15(18)22-14/h1-7H,8H2,(H2,18,20)

InChI Key

LFQCPPPVKJMXSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C3=NN=C(O3)N)I)Cl

Origin of Product

United States

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